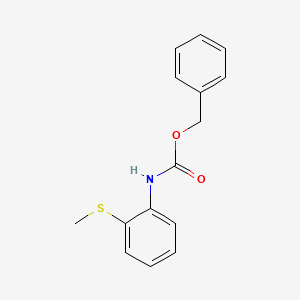

Benzyl (2-(methylthio)phenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl (2-(methylthio)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound features a benzyl group attached to a carbamate moiety, with a 2-(methylthio)phenyl substituent. It is a white solid that is soluble in organic solvents and moderately soluble in water .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(methylthio)phenyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methylthio)aniline in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere. This method allows for the precipitation of products from the reaction mixture, which can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalytic hydrogenation and other advanced techniques can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions

Benzyl (2-(methylthio)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

科学的研究の応用

Benzyl (2-(methylthio)phenyl)carbamate has several scientific research applications:

Chemistry: Used as a protecting group for amines in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of various chemical intermediates and fine chemicals.

作用機序

The mechanism of action of Benzyl (2-(methylthio)phenyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis. The benzyl group can be removed under specific conditions, allowing for the release of the protected amine .

類似化合物との比較

Similar Compounds

Benzyl carbamate: Similar structure but lacks the 2-(methylthio)phenyl substituent.

Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Methyl carbamate: Contains a methyl group instead of a benzyl group.

Uniqueness

Benzyl (2-(methylthio)phenyl)carbamate is unique due to the presence of the 2-(methylthio)phenyl substituent, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable in specific synthetic applications and research studies .

生物活性

Benzyl (2-(methylthio)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by its structural formula:

- Chemical Formula : C11H13N1O2S

- Molecular Weight : 225.29 g/mol

The compound features a benzyl group, a carbamate moiety, and a methylthio substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. As a carbamate, it is hypothesized to act as a reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can affect neurotransmission and muscle contraction.

Key Mechanisms:

- Inhibition of AChE : The compound may undergo carbamylation of the serine residue in the active site of AChE, similar to other carbamate pesticides, leading to cholinergic effects .

- Enzyme Interactions : It has been studied for its potential interactions with various enzymes involved in metabolic pathways, indicating possible applications in drug development.

In Vitro Studies

Research has shown that this compound exhibits notable biological activities:

- Antiproliferative Effects : In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer), it displayed moderate inhibitory activity, suggesting potential as an anticancer agent .

- Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell types. For example, exposure to concentrations ranging from 10 μM to 100 μM resulted in significant decreases in cell viability in A549 alveolar epithelial cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the benzene ring or the carbamate group can significantly influence the biological activity. For instance:

- Substituent Variation : Changing the methylthio group to other thiol or alkyl groups can enhance or diminish AChE inhibition potency.

- Positioning of Functional Groups : The position of substituents on the aromatic ring impacts both potency and selectivity towards different biological targets .

Case Studies

- Toxicological Assessments : In a study assessing the toxicity of various carbamates, including this compound, it was found that these compounds could induce oxidative stress and apoptosis in human endothelial cells at high concentrations (500–1000 μM) .

- Environmental Impact : As a derivative of carbamate pesticides, this compound has been implicated in ecological studies examining the degradation pathways in microbial communities. Its persistence in the environment raises concerns regarding its long-term effects on non-target organisms .

Data Table

| Biological Activity | Effect Observed | Concentration Range |

|---|---|---|

| Antiproliferative Activity | Moderate inhibition in cancer cells | 10 μM - 100 μM |

| Cytotoxicity | Decreased cell viability | 500 μM - 1000 μM |

| AChE Inhibition | Reversible inhibition | Varies by substituent |

特性

分子式 |

C15H15NO2S |

|---|---|

分子量 |

273.4 g/mol |

IUPAC名 |

benzyl N-(2-methylsulfanylphenyl)carbamate |

InChI |

InChI=1S/C15H15NO2S/c1-19-14-10-6-5-9-13(14)16-15(17)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) |

InChIキー |

ZUCUHAQRKQPEQC-UHFFFAOYSA-N |

正規SMILES |

CSC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。